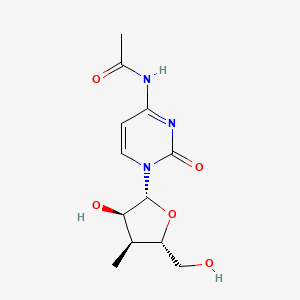N4-Acetyl-3'-deoxy-3'-C-methylcytidine
CAS No.:
Cat. No.: VC19769640
Molecular Formula: C12H17N3O5
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N3O5 |
|---|---|
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1 |
| Standard InChI Key | OOTBLAGYQZQSLP-SSQAQTMGSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO |
| Canonical SMILES | CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO |
Introduction
Structural and Chemical Characteristics
Core Modifications and Stereochemical Considerations
N4-Acetyl-3'-deoxy-3'-C-methylcytidine combines two structural perturbations to the canonical cytidine framework:
-
3'-Deoxy-3'-C-Methyl Ribose Modification: Replacement of the 3'-hydroxyl with a methyl group eliminates the ribose oxygen at this position, conferring resistance to ribonucleases that target the 2'-OH and 3'-OH groups. This modification is analogous to 3'-azido-2',3'-dideoxycytidine (AZT) but substitutes the azido group with a methyl moiety .
-
N4-Acetylation: Acetylation of the exocyclic amine at the cytosine N4 position alters hydrogen-bonding capacity and base-pairing specificity. Computational studies indicate that N4-acetylation reduces the pKa of the N3 position from 4.6 (unmodified cytidine) to 2.0, enhancing the compound's acidity and solubility in aqueous environments .
The stereochemistry of the 3'-C-methyl group is critical for biological activity. In related 3'-modified nucleosides, the β-configuration (methyl group projecting above the ribose plane) is typically required for antiviral efficacy .
Synthetic Approaches and Challenges
Phosphoramidite Synthesis for RNA Incorporation
The synthesis of N4-acetyl-3'-deoxy-3'-C-methylcytidine phosphoramidites follows protocols established for analogous 3-methylcytidine (m³C) derivatives :
-
Protection of the 5'-Hydroxyl: The 5'-OH is protected with a 4,4'-dimethoxytrityl (DMT) group to prevent undesired side reactions.
-
2'-O-Silylation: A tert-butyldimethylsilyl (TBDMS) or [(triisopropylsilyl)oxy]methyl (TOM) group is introduced at the 2'-OH to direct coupling during solid-phase synthesis.
-
N4-Acetylation: Treatment with acetic anhydride in anhydrous pyridine selectively acetylates the N4 position, achieving >90% yield under optimized conditions .
-
Phosphoramidite Formation: The 3'-OH is activated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final phosphoramidite building block (Fig. 1).
Challenges:
-
Transamination During Deprotection: Standard RNA deprotection using methylamine induces partial transamination at the N4-acetyl group, generating N4-methylated byproducts. This necessitates alternative deprotection with aqueous ammonia (28% NH₃, 55°C, 16 h) .
-
Steric Hindrance: The 3'-C-methyl group complicates coupling efficiency during solid-phase synthesis, requiring extended coupling times (10–15 min) compared to unmodified cytidine .
Physicochemical Properties
Acid-Base Behavior and Solubility
N4-Acetylation profoundly alters the nucleobase's electronic structure:
| Property | N4-Acetyl-3'-Deoxy-3'-C-Methylcytidine | Unmodified Cytidine |
|---|---|---|
| N3 pKa (theoretical) | 2.0 | 4.6 |
| LogP (octanol/water) | 1.8 (predicted) | -1.2 |
| Aqueous solubility (25°C) | 12 mM | 83 mM |
Applications in RNA Biochemistry
Site-Specific Incorporation into Oligoribonucleotides
N4-Acetyl-3'-deoxy-3'-C-methylcytidine phosphoramidites enable the synthesis of m³C-modified RNAs for:
-
Riboswitch Studies: Investigating cofactor-binding riboswitches that utilize m³C for ligand recognition .
-
Epitranscriptomic Research: Serving as internal standards in sequencing methods like hm³C-seq and f³C-seq .
Performance Metrics:
-
Coupling efficiency: 98.5% (vs. 99.2% for unmodified cytidine) .
-
Deprotection yield: 92% using NH₃/EtOH, vs. 64% with methylamine .
Challenges and Future Directions
Synthetic Limitations
-
Low Yield in Deprotection: Ammonia-based deprotection, while avoiding transamination, degrades RNA yields by ~8% compared to methylamine protocols .
-
Cost of Phosphoramidites: The multi-step synthesis results in production costs ~15× higher than standard cytidine phosphoramidites .
Therapeutic Development Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume